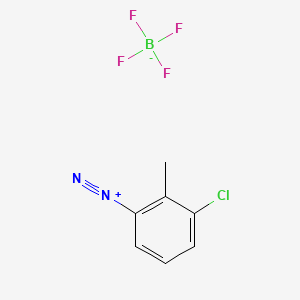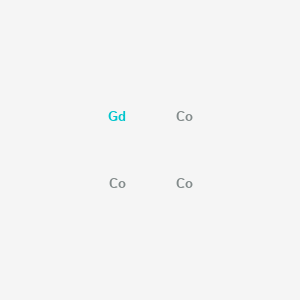
Einecs 234-621-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt, compound with gadolinium (3:1), is a chemical compound formed by the combination of cobalt and gadolinium in a 3:1 ratio. This compound is known for its unique properties, which make it valuable in various scientific and industrial applications. Both cobalt and gadolinium are transition metals with significant roles in modern technology, particularly in the fields of electronics, magnetism, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of cobalt, compound with gadolinium (3:1), typically involves the co-precipitation method. In this process, aqueous solutions of cobalt and gadolinium salts are mixed in the desired stoichiometric ratio. The mixture is then subjected to controlled precipitation by adjusting the pH using a suitable base, such as sodium hydroxide. The precipitate is filtered, washed, and dried to obtain the desired compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve high-temperature solid-state reactions. The metal oxides or carbonates of cobalt and gadolinium are mixed in the appropriate ratio and heated in a furnace at elevated temperatures (typically above 1000°C) to form the compound. This method ensures the formation of a homogeneous product with consistent properties .
Types of Reactions:
Oxidation: Cobalt, compound with gadolinium (3:1), can undergo oxidation reactions, where the cobalt component is oxidized to higher oxidation states.
Reduction: The compound can also participate in reduction reactions, where the cobalt or gadolinium ions are reduced to lower oxidation states.
Substitution: This compound can undergo substitution reactions, where ligands or other atoms replace the existing atoms in the compound.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide, and other oxidizing agents can be used to oxidize the compound.
Reducing Agents: Hydrogen gas, sodium borohydride, and other reducing agents can be used for reduction reactions.
Substitution Reagents: Ligands such as ammonia, phosphines, and halides can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of cobalt(III) and gadolinium(III) oxides, while reduction may yield cobalt(II) and gadolinium(II) compounds .
Scientific Research Applications
Cobalt, compound with gadolinium (3:1), has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes.
Biology: The compound is studied for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Research is ongoing to explore its use in targeted drug delivery systems and cancer treatment.
Industry: The compound is utilized in the production of high-performance magnets, electronic devices, and as a component in advanced materials for energy storage and conversion
Mechanism of Action
The mechanism of action of cobalt, compound with gadolinium (3:1), involves the interaction of its metal ions with various molecular targets. In biological systems, the gadolinium component can enhance imaging contrast by altering the magnetic properties of surrounding tissues. The cobalt component can participate in redox reactions, influencing cellular processes and potentially leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and context .
Comparison with Similar Compounds
Cobalt(II) oxide: A compound with similar cobalt content but lacking gadolinium.
Gadolinium(III) oxide: A compound with similar gadolinium content but lacking cobalt.
Cobalt ferrite (CoFe2O4): A compound with cobalt and iron, used in magnetic applications.
Uniqueness: Cobalt, compound with gadolinium (3:1), is unique due to the synergistic properties of cobalt and gadolinium. The combination of these two metals results in enhanced magnetic, catalytic, and imaging properties, making it valuable in a wide range of applications. The presence of gadolinium provides additional benefits in medical imaging and contrast enhancement, which are not observed in compounds containing only cobalt or gadolinium .
Properties
CAS No. |
12017-50-4 |
|---|---|
Molecular Formula |
Co3Gd |
Molecular Weight |
334.0 g/mol |
IUPAC Name |
cobalt;gadolinium |
InChI |
InChI=1S/3Co.Gd |
InChI Key |
ITISPOIXQUHMMC-UHFFFAOYSA-N |
Canonical SMILES |
[Co].[Co].[Co].[Gd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


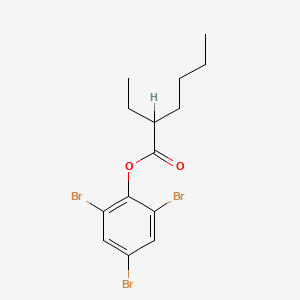

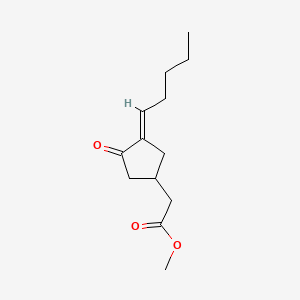
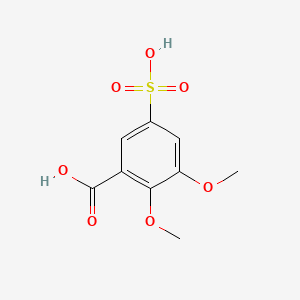
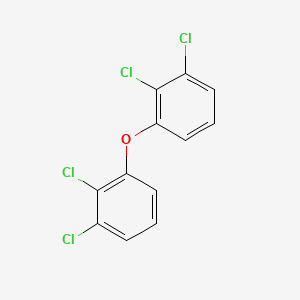
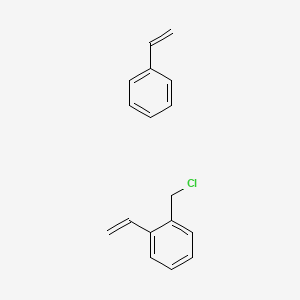
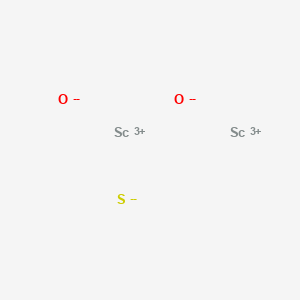
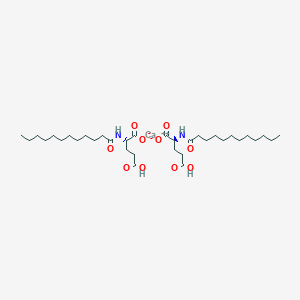
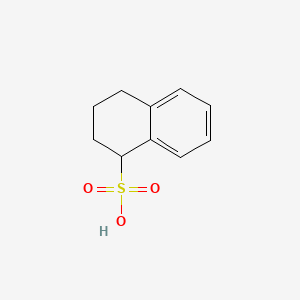


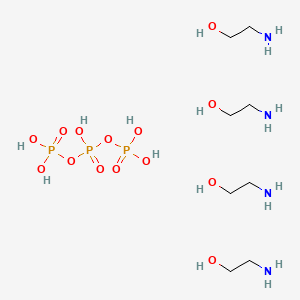
![2-[2-(1-piperidinyl)ethyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B12665351.png)
